REACTION_CXSMILES
|
O.[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[C:13]([OH:25])(=[O:24])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].C(O)C1C=CC=CC=1>C1C=CC=CC=1>[C:13]([O:25][CH2:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:24])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22] |f:0.1|
|
Name
|
|
Quantity
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0.71 g
|
Type
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reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
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C(CCCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
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550 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
14.36 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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is added dropwise to the resulting solution
|
Type
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TEMPERATURE
|
Details
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The reaction mixture is refluxed overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
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water is removed azeotropically with a Dean Stark trap
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the white precipitate which forms is removed by filtration
|
Type
|
CONCENTRATION
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Details
|
the filtrate is concentrated to a brownish oil under reduced pressure
|
Type
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DISSOLUTION
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Details
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The crude product (33.97 g) is dissolved in dichloromethane (50 ml)
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography, on a 5.5×15 cm silica column with dichloromethane/methanol (20:1) as eluant
|
Type
|
CUSTOM
|
Details
|
The product, a yellow oil, is dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The oil crystallizes after a few hours at room temperature
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCC(=O)O)(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |